Lipophilicity Tuning: Balanced logP Between Non-Fluorinated and Trifluoromethyl β-Enamino Ester Analogs
Ethyl 3-amino-4,4-difluorobut-2-enoate provides an intermediate logP value (XlogP = 1.2–1.36) that bridges the lipophilicity gap between the excessively polar non-fluorinated ethyl 3-aminocrotonate (XlogP ≈ 1.11, estimated 0.39) and the more lipophilic trifluoromethyl analog (LogP = 1.65) . This moderated lipophilicity is often desirable in lead optimization campaigns where balanced permeability and aqueous solubility are critical. The ~0.3 log unit increase over the non-fluorinated analog enhances passive membrane permeability without the excessive lipophilicity burden (and potential promiscuity) of the –CF₃ variant [1].
| Evidence Dimension | Octanol/water partition coefficient (LogP / XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.2; computed LogP = 1.36 |
| Comparator Or Baseline | Ethyl 3-aminocrotonate (CAS 7318-00-5): XlogP = 1.11, estimated LogP = 0.39. Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS 372-29-2): LogP = 1.65 |
| Quantified Difference | ΔLogP ≈ +0.09 to +0.25 over non-fluorinated analog; ΔLogP ≈ –0.29 to –0.45 under trifluoromethyl analog |
| Conditions | Computed/predicted logP values from authoritative databases (chem960.com, Chemsrc, kepuchina.cn) |
Why This Matters
For procurement in drug discovery, a compound with intermediate lipophilicity offers greater flexibility in lead optimization without requiring extensive formulation adjustments.
- [1] Kepuchina.cn. (2021). 3-氨基-4,4,4-三氟巴豆酸乙酯 (Ethyl 3-amino-4,4,4-trifluorocrotonate). LogP: 1.654701. View Source
